Mepivacaine

概要

説明

メピバカインは、アミド型の局所麻酔薬であり、化学的にはブピバカインと関連していますが、薬理学的にはリドカインと関連しています . メピバカインは、浸潤麻酔、神経ブロック、硬膜外麻酔など、局所または区域麻酔に広く用いられています . メピバカインは、比較的速い発効時間と中程度の持続時間を持っています .

製法

合成経路と反応条件

メピバカインは、N-(2,6-ジメチルフェニル)-2-ピペリジンカルボキサミドを出発物質として合成することができます。 ホルムアルデヒドはメチル化試薬として使用され、反応はギ酸中で60〜100℃で行われます . この方法は、ジメチル硫酸やシアノホウ化水素ナトリウムなどの危険な試薬の使用を回避するため、より安全で効率的なプロセスとなっています .

工業的生産方法

工業的には、メピバカインは、還元的アシル化による触媒合成によって生産されています。 このプロセスは、穏やかな条件下(20〜50℃、大気圧の水素、有機溶媒)で行われ、高い効率で目的の生成物が得られます .

準備方法

Synthetic Routes and Reaction Conditions

Mepivacaine can be synthesized using N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as a starting material. Formaldehyde is used as a methylation reagent, and the reaction is carried out in formic acid at 60-100°C . This method avoids the use of hazardous reagents like dimethyl sulfate and sodium cyanoborohydride, making it a safer and more efficient process .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic synthesis by reductive acylation. This process occurs under mild conditions (20–50°C, hydrogen at atmospheric pressure, organic solvent) and yields target products with high efficiency .

化学反応の分析

反応の種類

メピバカインは、次のような様々な化学反応を起こします。

酸化: メピバカインは、特定の条件下で酸化される可能性がありますが、詳細な経路についてはあまり議論されていません。

還元: この化合物は、特に合成において還元される可能性があります。

置換: メピバカインは、特に合成や修飾において、置換反応に関与することができます。

一般的な試薬と条件

メピバカインを含む反応で使用される一般的な試薬には、メチル化のためのホルムアルデヒドや、触媒合成のための様々な有機溶媒があります .

生成される主な生成物

これらの反応から生成される主な生成物は、メピバカインそのものと、その光学異性体です .

科学研究における用途

メピバカインは、特に以下の分野で広く科学研究に使用されています。

化学: 局所麻酔薬とその相互作用を研究するためのモデル化合物として。

科学的研究の応用

Pharmacological Profile

Mepivacaine works by blocking sodium channels, which prevents the initiation and conduction of nerve impulses. This action results in effective local anesthesia with a rapid onset and moderate duration of effect, typically lasting 2-3 hours.

Clinical Applications

-

Dental Procedures

- This compound is extensively used in dentistry for procedures such as tooth extractions, root canal treatments, and periodontal surgeries. Its efficacy has been compared with other local anesthetics like lidocaine.

- A study reported that this compound provides effective pain control during irreversible pulpitis treatments, although success rates are variable .

- Regional Anesthesia

- Pediatric Applications

- Postoperative Pain Management

Comparative Efficacy

A comparative analysis of this compound and other local anesthetics reveals its relative advantages:

| Anesthetic | Onset Time | Duration | Common Uses |

|---|---|---|---|

| This compound | Fast | 2-3 hrs | Dental procedures, nerve blocks |

| Lidocaine | Fast | 1-2 hrs | Dental procedures, minor surgeries |

| Bupivacaine | Moderate | 4-6 hrs | Major surgeries, epidurals |

Safety Profile

This compound has a well-established safety profile with minimal adverse effects when administered correctly. Studies have shown it does not significantly increase the risk of genotoxicity or carcinogenicity . The pharmacovigilance data indicate no major identified risks associated with its use in clinical settings.

Case Studies

- Case Study on Dental Anesthesia

- Pediatric Surgery Case

作用機序

メピバカインは、神経インパルスの発生と伝達を阻害することによって作用します。 メピバカインは、細胞膜を介したナトリウムイオンの流入を阻害することで、神経の電気的興奮の閾値を上昇させ、神経インパルスの伝播速度を遅らせ、活動電位の立ち上がり速度を低下させます . ナトリウムチャネルでのこのブロックは可逆的であり、薬物が軸索から拡散すると、正常な神経機能が回復します .

類似化合物との比較

類似化合物

リドカイン: 薬理作用は類似していますが、発効時間と持続時間が異なります.

ブピバカイン: メピバカインに比べて持続時間が長いことが知られています.

プロカイン: メピバカインに比べて発効時間が速いが、持続時間が短い.

独自性

メピバカインは、発効時間の速さと持続時間のバランスが取れており、迅速な発効と持続的な効果の両方が必要な様々な臨床用途に適しています .

生物活性

Mepivacaine is a widely used local anesthetic, particularly in dental and surgical procedures. It is known for its rapid onset and moderate duration of action. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolism, clinical applications, and recent research findings.

Pharmacodynamics

This compound functions primarily by blocking sodium channels in nerve cells, which inhibits the propagation of action potentials. This mechanism results in a reversible loss of sensation in the targeted area. The drug is approximately 75% bound to plasma proteins, which influences its pharmacokinetics and efficacy .

Key Properties

- Onset of Action : Rapid onset (within 5-10 minutes).

- Duration : Moderate duration (approximately 1.5 to 3 hours).

- Half-Life : Ranges from 1.9 to 3.2 hours in adults; significantly longer in neonates (8.7 to 9 hours) due to immature hepatic metabolism .

Metabolism and Excretion

This compound is primarily metabolized in the liver, with about 50% of the administered dose being excreted into bile as metabolites. Only a small percentage (5-10%) is excreted unchanged in urine .

Clinical Applications

This compound is used in various clinical settings:

- Dental Procedures : Commonly used for local anesthesia during dental surgeries.

- Podiatry and Orthopedic Surgery : Employed for regional anesthesia in foot and joint procedures.

- Veterinary Medicine : Used for managing pain in horses during surgical procedures .

Research Findings

Recent studies have provided insights into the biological activity of this compound beyond its anesthetic properties.

Antimicrobial Activity

A study examined the effects of this compound when combined with amikacin for intravenous regional limb perfusion (IVRLP) in horses. The results indicated that this compound did not decrease the antimicrobial activity of amikacin while providing effective analgesia . This suggests potential applications for this compound in settings where pain management and infection control are critical.

Cytotoxicity Concerns

Research has shown that concentrations of this compound following intra-articular injections can exceed levels associated with cytotoxic effects on joint cells. In one study involving horses, synovial fluid concentrations were measured after injections, revealing that this compound levels could reach up to 13.38 mg/mL shortly after administration . These findings raise concerns regarding the potential for joint damage with repeated use.

Case Studies

- Intra-Articular Injections in Horses : A study involving intra-articular injections of this compound showed that concentrations could lead to cytotoxic effects on fibroblast-like synoviocytes and chondrocytes, particularly at higher doses or repeated administrations .

- Efficacy in Dental Procedures : In a clinical setting involving mandibular molars, patients received a single cartridge of 2% this compound with notable success in pain management during extraction procedures .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Pharmacodynamics | Rapid onset, moderate duration, primarily liver metabolism |

| Antimicrobial Activity | Maintains amikacin's efficacy without reducing effectiveness |

| Cytotoxicity Risks | High concentrations post-injection can harm joint cells |

| Clinical Efficacy | Effective analgesia observed in dental and surgical contexts |

特性

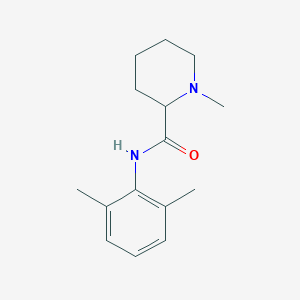

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLQCZOYSRPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1722-62-9 (mono-hydrochloride) | |

| Record name | Mepivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023259 | |

| Record name | Mepivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.21e-01 g/L | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone. | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

96-88-8 | |

| Record name | Mepivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150.5 °C | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Mepivacaine?

A1: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , , , ] This blockade prevents the generation and conduction of nerve impulses, effectively inducing anesthesia.

Q2: Are there any other known mechanisms contributing to this compound's effects?

A2: Besides sodium channel blockade, this compound may also exert its effects through interaction with other ion channels and cellular processes. Research suggests potential interference with transmembrane calcium influx in vascular smooth muscle. [] Additionally, studies highlight a potential role in protecting alpha-adrenoceptors from blockade, contributing to vasodilation. []

Q3: How does this compound's mechanism of action compare to that of other local anesthetics?

A3: While this compound shares the primary mechanism of sodium channel blockade with other local anesthetics like Lidocaine and Bupivacaine, subtle differences in binding affinities and kinetics can lead to variations in onset time, potency, and duration of action. [, , , , ] For example, this compound exhibits faster onset and shorter duration compared to Bupivacaine in interscalene brachial plexus blocks. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H22N2O and a molecular weight of 246.34 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like UV-Vis, fluorescence, and chemiluminescence have been employed for this compound analysis, particularly in pharmaceutical formulations and plasma samples. []

Q6: What is the typical route of administration for this compound?

A6: this compound is predominantly administered via injection, with common routes including epidural, [, ] caudal epidural, [] intrathecal, [, , , ] interscalene brachial plexus block, [] axillary brachial plexus block, [, ] intra-articular, [, , ] and local infiltration. [, , , ]

Q7: How is this compound metabolized and excreted from the body?

A7: this compound is primarily metabolized in the liver via N-demethylation and aromatic hydroxylation, with subsequent glucuronide conjugation. [] Excretion primarily occurs through the kidneys, influenced by urinary pH. [] Notably, neonates exhibit limited metabolic capacity for this compound compared to adults. []

Q8: What factors influence the pharmacokinetics of this compound?

A8: Various factors can impact this compound pharmacokinetics, including age, [] renal function, [] route of administration, [, , ] dose, [, , , , , , , , ] and co-administration of other drugs. [, , , ] Understanding these factors is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity.

Q9: How is the efficacy of this compound assessed in experimental settings?

A9: The efficacy of this compound has been evaluated using various methods, including: * Sensory and Motor Blockade: Assessing the onset and duration of sensory and motor blockade in animal models and clinical trials. [, , , , , , , , , , ] * Pain Scores: Utilizing visual analog scales (VAS) and other pain assessment tools to evaluate analgesic efficacy in clinical trials. [, , , , , , ] * Lameness Evaluation: Employing inertial gait sensor systems to quantify lameness in equine models. [, , ]

Q10: Are there any known toxicological concerns associated with this compound use?

A10: While generally safe, this compound, like other local anesthetics, can exhibit toxicity at high plasma concentrations. [, , , , , ]

Q11: What pre-clinical models are used to study this compound's effects?

A11: Researchers utilize various animal models to investigate the effects of this compound, with equine models being particularly prevalent for studying local anesthetic efficacy in lameness management. [, , ] Rodent models are also employed for exploring the drug's effects on various tissues and organ systems. [, , , , ]

Q12: What is the significance of studying this compound's effects on chondrocytes?

A12: Intra-articular injections of this compound are common in equine medicine, prompting research into its potential effects on chondrocytes, the cells responsible for maintaining cartilage health. [, ] Understanding these effects is crucial for ensuring the long-term well-being of the joint.

Q13: Are there any known interactions between this compound and other drugs?

A13: Co-administration of this compound with other drugs, particularly those affecting the cardiovascular system, requires careful consideration. [] For instance, the use of this compound with epinephrine can lead to transient increases in heart rate. []

Q14: What formulations of this compound are currently available?

A14: this compound is available in formulations with and without vasoconstrictors, such as epinephrine or levonordefrin. [, , , , , , ] The choice of formulation depends on the desired clinical outcome and patient-specific factors.

Q15: How are this compound concentrations measured in biological samples?

A15: Various analytical methods have been employed for this compound quantification, including gas chromatography [, ] and high-performance liquid chromatography (HPLC). [, ] These techniques allow researchers to monitor drug concentrations in plasma and other biological fluids, providing insights into its pharmacokinetic profile.

Q16: What are the future directions for this compound research?

A16: Future research avenues for this compound include: * Exploring Novel Formulations: Investigating new drug delivery systems, such as liposomes, [] to enhance efficacy, prolong duration of action, and minimize adverse effects. * Optimizing Dosing Regimens: Conducting further research to refine dosing strategies for different patient populations and clinical indications. * Investigating Drug Interactions: Expanding our understanding of potential interactions between this compound and other commonly used medications. * Developing Biomarkers: Identifying biomarkers that could predict response to this compound or serve as indicators of potential toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。